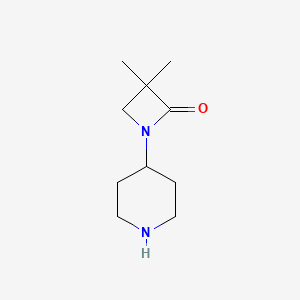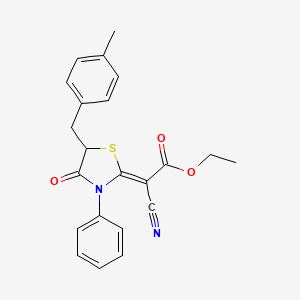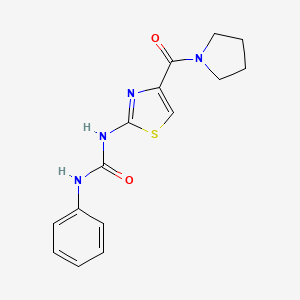
3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one is a versatile chemical compound utilized extensively in scientific research for its diverse applications. This compound is known for its unique structure, which includes a piperidine ring and an azetidinone moiety, making it a valuable building block in organic synthesis and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylpiperidine with a suitable azetidinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring and azetidinone moiety play crucial roles in its activity, allowing it to bind to target proteins and modulate their function. This can lead to various biological effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 3,3-dimethylpiperidine and other substituted piperidines share structural similarities.
Azetidinone Derivatives: Other azetidinone compounds with different substituents also exhibit similar properties.
Uniqueness
What sets 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one apart is its unique combination of a piperidine ring and an azetidinone moiety, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3,3-dimethyl-1-piperidin-4-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVVEIVGSSLELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)



![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea](/img/structure/B2697805.png)
![2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid](/img/structure/B2697808.png)
![N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2697809.png)


